
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine, also known as DMHM, is a synthetic compound that belongs to the class of cinnamic acid derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine is not fully understood. However, it has been proposed that N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine exerts its biological activities through the modulation of various signaling pathways. For example, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has also been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has also been found to reduce oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease. In addition, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine also has a high degree of purity, which makes it suitable for use in biological assays. However, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has some limitations. It is not water-soluble, which can make it difficult to use in certain assays. In addition, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine is a relatively new compound, and its biological activities and mechanisms of action are not fully understood.
Future Directions
There are several future directions for the study of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine. One area of research is the development of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine derivatives with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of the mechanisms of action of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine, particularly its interactions with various signaling pathways. In addition, further studies are needed to determine the safety and toxicity of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine in animal models and humans. Finally, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine may have potential applications in the development of new drugs for the treatment of various diseases, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Although N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has some limitations, it has several advantages for use in lab experiments. There are several future directions for the study of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine, and further research is needed to fully understand its biological activities and potential applications.
Synthesis Methods
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine can be synthesized by the reaction of 3,5-dimethoxy-4-hydroxycinnamic acid with morpholine in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethanol. The resulting product is purified by recrystallization or column chromatography.
Scientific Research Applications
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the development of these diseases.
properties
CAS RN |
19856-69-0 |
|---|---|
Product Name |
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine |
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H19NO5/c1-19-12-9-11(10-13(20-2)15(12)18)3-4-14(17)16-5-7-21-8-6-16/h3-4,9-10,18H,5-8H2,1-2H3/b4-3+ |
InChI Key |
ZPTWGJWTXJLCIJ-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCOCC2 |
SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCOCC2 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCOCC2 |
synonyms |
(E)-3-(4-hydroxy-3,5-dimethoxy-phenyl)-1-morpholin-4-yl-prop-2-en-1-on e |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



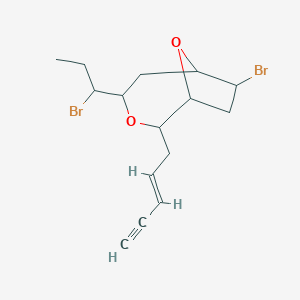
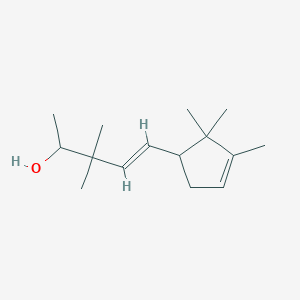


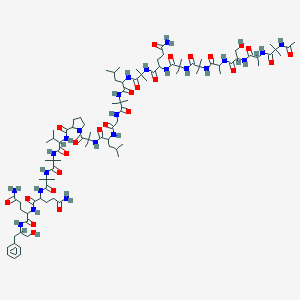




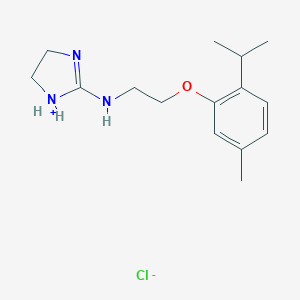
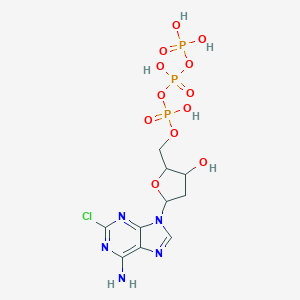
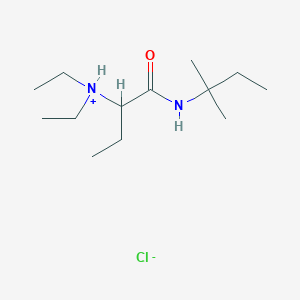
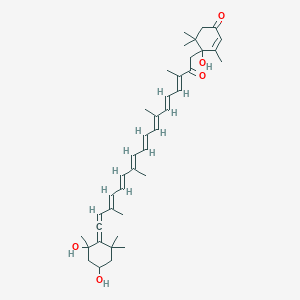
![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)